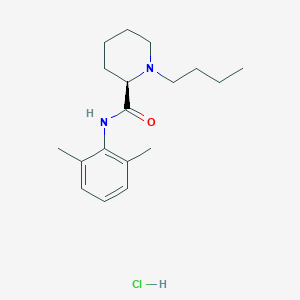

(R)-(+)-Bupivacaine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949994 | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27262-46-0 | |

| Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Bupicaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(+)-Bupivacaine hydrochloride mechanism of action on voltage-gated sodium channels

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-(+)-Bupivacaine Hydrochloride on Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bupivacaine is a potent, long-acting local anesthetic of the amide class, widely utilized for regional anesthesia and pain management.[1] It is clinically administered as a racemic mixture of its two stereoisomers: (R)-(+)-bupivacaine and (S)-(-)-bupivacaine. However, significant research has highlighted the stereoselective nature of its effects, with the (R)-(+)-enantiomer being associated with greater cardiotoxicity.[2][3][4] This guide provides a detailed examination of the molecular mechanism by which this compound interacts with and blocks voltage-gated sodium channels (VGSCs), the primary target for its anesthetic and toxic effects. Understanding this mechanism at a granular level is critical for the development of safer local anesthetics and for comprehending the nuances of its clinical application.

The core mechanism involves the state-dependent blockade of the sodium channel pore, preventing sodium influx and thereby inhibiting the initiation and propagation of action potentials in nerve cells.[5][6] (R)-(+)-bupivacaine exhibits a higher affinity for the open and, most significantly, the inactivated states of the channel compared to the resting state. This preferential binding to channels that are actively in use or depolarized underlies its use-dependent and voltage-dependent properties. The stereoselectivity of its cardiotoxicity is primarily attributed to the R(+)-enantiomer's more potent and rapid interaction with the inactivated state of cardiac sodium channels.[2][3][4]

Core Mechanism of Action

The action of bupivacaine is best explained by the Modulated Receptor Hypothesis , which posits that local anesthetics bind with different affinities to the different conformational states of the voltage-gated sodium channel: resting (closed), open, and inactivated.[7]

State-Dependent Blockade

(R)-(+)-bupivacaine, being a lipophilic molecule, accesses its binding site from the intracellular side of the neuronal membrane.[5][6][8] Its blocking action is highly dependent on the conformational state of the sodium channel.

-

Resting State: The affinity for the closed, or resting, state of the channel is low.[9] This results in a limited level of "tonic block," which is the baseline inhibition observed in non-stimulated nerves.[2][4]

-

Open State: The affinity for the open channel state is significantly higher than for the resting state.[2][3] Bupivacaine can enter and block the channel pore when the activation gate is open during membrane depolarization.

-

Inactivated State: (R)-(+)-bupivacaine exhibits its highest affinity for the inactivated state of the sodium channel.[2][9] During the plateau phase of a cardiac action potential or during prolonged depolarization, a large fraction of sodium channels are in the inactivated state. The drug binds avidly to these channels, stabilizing them in this non-conducting conformation.[9] This high-affinity binding to the inactivated state is a key factor in both its anesthetic potency and its cardiotoxicity.[3]

This state-dependent interaction leads to a use-dependent or phasic block , where the degree of channel inhibition increases with the frequency of nerve stimulation.[10][11] Repetitive firing of action potentials increases the proportion of channels in the open and inactivated states, providing more high-affinity targets for the drug and causing an accumulation of block.[9]

Stereoselectivity of Bupivacaine Enantiomers

The two enantiomers of bupivacaine, R(+) and S(-), interact differently with sodium channels, particularly cardiac isoforms.

-

(R)-(+)-Bupivacaine (Dextrobupivacaine): This enantiomer is more potent in blocking the inactivated state of cardiac sodium channels.[2][3][4] It interacts faster and more potently with inactivated channels, which is considered the primary reason for its higher cardiotoxicity.[2][3] The R-enantiomer binds more firmly and unbinds more slowly from the sodium channel compared to the S-enantiomer.[12]

-

(S)-(-)-Bupivacaine (Levobupivacaine): This enantiomer is less potent in blocking the inactivated state of cardiac channels and is therefore associated with a lower risk of cardiotoxicity.[2][13][14][15][16] This improved safety profile has led to the clinical use of pure levobupivacaine as an alternative to the racemic mixture.[14]

While the interaction with the inactivated state is strongly stereoselective, the binding to the open state does not show significant stereoselectivity.[2][3]

Effects on Channel Gating

In addition to physically occluding the pore, (R)-(+)-bupivacaine alters the gating kinetics of the sodium channel. It causes a hyperpolarizing shift in the voltage dependence of steady-state inactivation.[3][9][17] This means that at any given membrane potential, more channels will be in the drug-stabilized inactivated state, further reducing channel availability and contributing to the overall block. The R(+)-enantiomer induces a larger shift in the inactivation curve compared to the S(-)-enantiomer, consistent with its higher affinity for the inactivated state.[3][4]

Molecular Binding Site

The local anesthetic binding site is located within the intracellular pore of the sodium channel's α-subunit.[8] Studies involving site-directed mutagenesis on human heart sodium channels (hH1) have identified key amino acid residues that contribute to bupivacaine binding. Specifically, residues in the S6 transmembrane segments of domains I, III, and IV are critical. For the hH1 channel, phenylalanine at position 1760 (F1760) and asparagine at position 1765 (N1765) in domain IV, along with asparagine at position 406 (N406) in domain I, have been shown to be important for high-affinity binding.[18]

Quantitative Data Presentation

The following tables summarize key quantitative parameters describing the interaction of (R)-(+)-bupivacaine and its S(-)-enantiomer with voltage-gated sodium channels.

Table 1: State-Dependent Apparent Affinities (Kd or IC50) of Bupivacaine Enantiomers

| Channel Type | State | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference(s) |

|---|---|---|---|---|

| Guinea Pig Cardiac | Inactivated | 2.9 µmol/L | 4.8 µmol/L | [2][4] |

| Guinea Pig Cardiac | Activated/Open | 3.3 µmol/L | 4.3 µmol/L | [2][4] |

| Human Cardiac (hH1) | Inactivated | IC50 = 2.18 µM | (Ropivacaine) IC50 = 2.73 µM | [17] |

| Human Cardiac (hH1) | Open | IC50 = 69.5 µM | (Ropivacaine) IC50 = 322.2 µM | [17] |

| Bovine Adrenal Chromaffin | Veratridine-Induced Influx | IC50 = 2.8 µM | IC50 = 17.3 µM | [19] |

| Amphibian Peripheral Nerve | Tonic Block | IC50 = 29 µM | IC50 = 44 µM |[20] |

Table 2: Kinetic Parameters of Bupivacaine Blockade

| Parameter | Channel Type | (R)-(+)-Bupivacaine | (S)-(-)-Bupivacaine | Reference(s) |

|---|---|---|---|---|

| Development of Block (Time Constant) | Guinea Pig Cardiac (Inactivated State) | 1.84 seconds | 2.56 seconds | [2][4] |

| Recovery from Block (Time Constant) | Guinea Pig Ventricular Muscle | 1557 ms | (Lidocaine) 153.8 ms | [9] |

| Forward Binding Rate (ko) - Open State | Toad Node of Ranvier | 2.5 x 10⁵ M⁻¹ s⁻¹ | (Lidocaine) 1.3 x 10⁵ M⁻¹ s⁻¹ | [21] |

| Forward Binding Rate (kl) - Inactivated State | Toad Node of Ranvier | 4.4 x 10⁴ M⁻¹ s⁻¹ | (Lidocaine) 2.4 x 10⁴ M⁻¹ s⁻¹ |[21] |

Experimental Protocols

The primary experimental technique used to elucidate the mechanism of bupivacaine action is whole-cell voltage-clamp electrophysiology . This method allows for the direct measurement of ionic currents across the cell membrane while controlling the membrane potential.

Detailed Methodology: Whole-Cell Voltage-Clamp

-

Cell Preparation:

-

Source: The choice of cells depends on the sodium channel isoform of interest. Common preparations include isolated guinea pig ventricular myocytes for cardiac channels, cultured neuroendocrine cells (e.g., GH-3), or mammalian cell lines (e.g., HEK293t) transiently or stably expressing specific cloned sodium channel α-subunits (e.g., hH1 for human cardiac or SCN5A).[2][17][18][22]

-

Isolation: For primary cells like myocytes, enzymatic dissociation is used to obtain single, viable cells.[2]

-

-

Electrophysiological Recording:

-

Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against a single cell.

-

Giga-seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A stronger pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: An amplifier controls the cell's membrane potential, holding it at a set value and measuring the current required to maintain that potential. This measured current is equal in magnitude and opposite in sign to the ionic current flowing across the membrane.

-

-

Voltage Protocols for Assessing State-Dependent Block:

-

Tonic Block (Resting State): The membrane is held at a very negative potential (e.g., -120 mV) where most channels are in the resting state. Infrequent depolarizing pulses are applied before and after drug application to measure the reduction in peak sodium current.[23]

-

Use-Dependent Block (Open/Inactivated States): A train of repetitive depolarizing pulses (e.g., at 2.5 Hz) is applied.[2][4] The progressive decrease in the peak sodium current during the pulse train reveals the extent of use-dependent block.

-

Inactivated State Block: The membrane is held at a depolarized potential (e.g., -70 mV) or subjected to a long conditioning pre-pulse to accumulate channels in the inactivated state. The affinity for this state is determined by measuring the block under these conditions.[2][4]

-

Recovery from Block: After inducing block (e.g., with a pulse train), the membrane is repolarized to a negative potential. Test pulses are applied at increasing time intervals to measure the time course of the sodium current's recovery, which reflects the drug's unbinding rate.[9]

-

Visualizations: Pathways and Workflows

Caption: State-dependent binding of (R)-(+)-bupivacaine to the voltage-gated sodium channel.

Caption: Experimental workflow for whole-cell patch-clamp analysis of sodium channel blockade.

Caption: Logical pathway from sodium channel block to nerve conduction failure.

Conclusion and Implications

The mechanism of action of this compound is a classic example of stereoselective, state-dependent ion channel blockade. Its high affinity for the open and particularly the inactivated states of voltage-gated sodium channels explains its potent, long-lasting anesthetic effects and its characteristic use-dependent block. The greater potency and faster binding of the (R)-(+)-enantiomer to the inactivated state of cardiac sodium channels are the primary determinants of its enhanced cardiotoxicity compared to its (S)-(-)-counterpart.[2][3] This detailed molecular understanding has directly informed drug development, leading to the clinical adoption of the pure S(-)-enantiomer, levobupivacaine, and another S-enantiomer, ropivacaine, which offer improved safety profiles by reducing the risk of severe cardiac events.[14][24] For researchers and drug development professionals, these findings underscore the importance of evaluating stereoselectivity and state-dependent interactions early in the development of novel channel-modulating therapeutics.

References

- 1. Bupivacaine hydrochloride: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]

- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Bupivacaine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Bupivacaine Hydrochloride? [synapse.patsnap.com]

- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bupivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. researchgate.net [researchgate.net]

- 14. Update on local anesthetics: focus on levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Levobupivacaine? [synapse.patsnap.com]

- 16. Comparison of Epidural Bupivacaine, Levobupivacaine and Dexmedetomidine in Patients Undergoing Vascular Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stereoselectivity of bupivacaine in local anesthetic-sensitive ion channels of peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Potency of bupivacaine stereoisomers tested in vitro and in vivo: biochemical, electrophysiological, and neurobehavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. columbia.edu [columbia.edu]

- 24. droracle.ai [droracle.ai]

A Technical Guide to the Physicochemical Properties of (R)-(+)-Bupivacaine Hydrochloride for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Bupivacaine hydrochloride, the dextrorotatory enantiomer of bupivacaine, is a long-acting local anesthetic of the amide type. Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which are critical determinants for successful drug formulation. This technical guide provides an in-depth overview of the essential physicochemical characteristics of this compound, offering a valuable resource for formulation scientists and researchers. The document details key parameters such as solubility, pKa, and partition coefficient, and presents standardized experimental protocols for their determination. Furthermore, it visualizes the drug's mechanism of action and metabolic pathway, alongside a typical workflow for the development of an injectable formulation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of a safe, effective, and stable drug product. The following tables summarize the key physicochemical data for this compound.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (R)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | [1] |

| CAS Number | 27262-46-0 | [1] |

| Molecular Formula | C₁₈H₂₉ClN₂O | [2] |

| Molecular Weight | 324.9 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

Table 2: Quantitative Physicochemical Data of Bupivacaine Hydrochloride (Racemic)

| Property | Value |

| Melting Point | 255-256 °C |

| pKa | ~8.1 |

| Solubility in Water | 40 mg/mL |

| Solubility in Ethanol | 125 mg/mL |

| logP (Octanol/Water) | 3.41 |

Note: Data for the racemic mixture is often used as a close approximation for the individual enantiomers in early-stage formulation development, though enantiomer-specific data should be determined for final formulation optimization.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of robust drug formulation. The following sections detail standardized protocols for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water.

Materials:

-

This compound powder

-

Purified water (USP grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC system with a suitable chiral column (e.g., Chiralcel OD)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Place the container in a thermostatically controlled shaker bath set at a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the suspension to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of (R)-(+)-Bupivacaine in the diluted supernatant using a validated chiral HPLC method.

-

Calculate the solubility in mg/mL.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh and dissolve a known amount of this compound in a known volume of purified water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Place the solution in a thermostatically controlled vessel and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small, incremental volumes.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is the pH at the half-equivalence point.

Determination of Partition Coefficient (logP) (Shake-Flask Method)

Objective: To determine the n-octanol/water partition coefficient of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels

-

Mechanical shaker

-

Centrifuge

-

HPLC system with a suitable chiral column

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

Add a known volume of the aqueous stock solution and a known volume of n-octanol to a separatory funnel.

-

Shake the funnel for a sufficient time to allow for partitioning equilibrium to be established (e.g., 1-2 hours).

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw an aliquot from the aqueous phase.

-

Determine the concentration of (R)-(+)-Bupivacaine in the aqueous phase using a validated chiral HPLC method.

-

Calculate the concentration in the n-octanol phase by mass balance.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Mechanism of Action and Metabolism

This compound exerts its anesthetic effect by blocking the generation and conduction of nerve impulses. This is achieved through its interaction with voltage-gated sodium channels in the neuronal membrane.

Signaling Pathway: Sodium Channel Blockade

Caption: Mechanism of sodium channel blockade by (R)-(+)-Bupivacaine.

Metabolic Pathway: Cytochrome P450-Mediated Metabolism

The primary route of metabolism for bupivacaine is hepatic, primarily mediated by the cytochrome P450 enzyme system.

References

Stereospecific Effects of Bupivacaine Enantiomers on Cardiac Ion Channels: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Bupivacaine, a potent long-acting local anesthetic, is clinically available as a racemic mixture of its two enantiomers: R-(+)-bupivacaine and S-(-)-bupivacaine (levobupivacaine).[1] Accidental intravascular injection of bupivacaine is associated with severe cardiotoxicity, including arrhythmias and cardiac depression.[1][2][3] Extensive research has revealed that this toxicity is not equally distributed between the two enantiomers. This guide provides an in-depth analysis of the stereospecific interactions of bupivacaine enantiomers with key cardiac ion channels. The primary determinant of bupivacaine's cardiotoxicity is a potent, state-dependent block of cardiac sodium channels (Nav1.5), an effect significantly more pronounced with the R-(+)-enantiomer.[1][2][3] Conversely, the S-(-)-enantiomer exhibits a stronger blocking effect on the hERG potassium channel.[4][5][6] The effects on L-type calcium channels appear to be non-stereoselective.[7] These findings underscore the critical importance of stereochemistry in drug design and safety assessment and provide the foundational rationale for the clinical use of S-(-)-bupivacaine (levobupivacaine) as a safer alternative to the racemic mixture.

Introduction to Bupivacaine Cardiotoxicity and Stereoisomerism

Bupivacaine is an amide-type local anesthetic widely used for its prolonged duration of action.[1] However, its clinical utility is tempered by a significant risk of cardiovascular collapse and therapy-resistant arrhythmias upon accidental systemic exposure.[1][8] Bupivacaine's effects on the heart include decreased intracardiac conduction velocity, reduced contractile force, and depressed sinoatrial activity.[1]

These cardiotoxic effects are primarily mediated by the blockade of voltage-gated ion channels that govern the cardiac action potential. Bupivacaine is a chiral molecule and exists as two non-superimposable mirror-image isomers, or enantiomers: R-(+)-bupivacaine and S-(-)-bupivacaine.[9] While these isomers have identical physical properties, their three-dimensional structures lead to differential interactions with chiral biological targets like ion channels.[4] Studies have consistently shown that S-(-)-bupivacaine is less toxic than the R-(+)-enantiomer, leading to the development of levobupivacaine as a clinically safer option.[1][2]

Stereospecific Effects on Cardiac Sodium Channels (Nav1.5)

The primary mechanism of bupivacaine-induced cardiotoxicity is the blockade of the cardiac voltage-gated sodium channel, Nav1.5, which is responsible for the rapid upstroke (Phase 0) of the cardiac action potential.[1][10] Inhibition of this channel slows conduction velocity, which manifests on an electrocardiogram as a widening of the PR and QRS intervals and can precipitate re-entrant arrhythmias.[1]

The interaction of bupivacaine with the Nav1.5 channel is highly state-dependent, with the drug showing different affinities for the channel's resting, open, and inactivated states. The stereoselectivity of this interaction is most pronounced in the inactivated state.

Key Findings:

-

Higher Potency of R-(+)-Bupivacaine: The R-(+)-enantiomer is significantly more potent and interacts faster with the inactivated state of the cardiac sodium channel compared to the S-(-)-enantiomer.[1][2][3] This is a critical factor in its greater toxicity, as a substantial fraction of sodium channels are in the inactivated state during the plateau phase of the cardiac action potential.[1][2]

-

No Stereoselectivity for Activated State: Both enantiomers bind with high affinity to the open or activated state of the channel, but this interaction does not display significant stereoselectivity.[1][2]

-

Voltage-Dependence Shift: R-(+)-bupivacaine induces a more significant hyperpolarizing shift in the voltage dependence of sodium channel availability, which is consistent with its higher affinity for the inactivated state.[1][2][3]

-

Tonic and Use-Dependent Block: Both enantiomers produce a similar, limited level of tonic block (block of resting channels).[1][2][3] They also induce substantial use-dependent block, which is not stereoselective.[1][2]

Data Presentation: Quantitative Effects on Cardiac Sodium Channels

The following table summarizes the quantitative data on the stereospecific block of cardiac sodium channels by bupivacaine enantiomers, primarily from whole-cell voltage-clamp studies in guinea pig ventricular myocytes.

| Parameter | R-(+)-Bupivacaine | S-(-)-Bupivacaine | Concentration | Significance | Reference |

| Inhibition of INa (Inactivated State Block) | 72 ± 2% | 58 ± 3% | 10 µmol/L | P < 0.01 | [1][2][3] |

| Apparent Affinity (Kd) - Inactivated State | 2.9 µmol/L | 4.8 µmol/L | N/A | R(+) is more potent | [1][2] |

| Apparent Affinity (Kd) - Activated State | 3.3 µmol/L | 4.3 µmol/L | N/A | Not stereoselective | [1][2] |

| Time Constant of Block Development (τ) | 1.84 ± 0.16 s | 2.56 ± 0.26 s | 10 µmol/L | P < 0.05 | [1][2][3] |

| Shift in Na+ Channel Availability (ΔV1/2) | 37 ± 2 mV | 30 ± 2 mV | 10 µmol/L | P < 0.05 | [1][2][3] |

| Tonic Block (Resting State) | ~8% | ~6% | 10 µmol/L | Not significant | [1][2][3] |

| Stereopotency Ratio (R/S) for hH1 Channels | ~1.5 | 1 | N/A | Weak stereoselectivity | [11] |

Stereospecific Effects on Cardiac Potassium Channels

Bupivacaine enantiomers also interact with several types of potassium channels, which are crucial for the repolarization phase of the cardiac action potential.

hERG (IKr) Channels

The human Ether-à-go-go-Related Gene (hERG) channel conducts the rapid delayed rectifier potassium current (IKr), a key current in phase 3 repolarization. Blockade of hERG can prolong the QT interval and increase the risk of torsades de pointes.

Key Findings:

-

Inverted Stereoselectivity: In a striking reversal of the effect seen with sodium channels, S-(-)-bupivacaine (levobupivacaine) is a more potent blocker of hERG channels than R-(+)-bupivacaine.[4][5][6]

-

State-Dependent Block: Both enantiomers block hERG in a concentration-, time-, and state-dependent manner, showing preferential binding to the open and inactivated states and stabilizing the channel in the inactivated state.[4][5]

Data Presentation: Quantitative Effects on hERG Channels

| Parameter | S-(-)-Bupivacaine (Levobupivacaine) | R-(+)-Bupivacaine (Dextrobupivacaine) | Racemic Bupivacaine | Concentration | Significance | Reference |

| Block at -10 mV | 67.5 ± 4.2% | 47.2 ± 5.2% | 52.7 ± 2.0% | 20 µM | P < 0.05 (S(-) vs R(+)) | [4][5] |

Other Potassium Channels (Kv1.5 and KATP)

-

Kv1.5 Channels: For the human cardiac K+ channel hKv1.5, the stereoselectivity resembles that of sodium channels, with R-(+)-bupivacaine being the more potent blocker .[6][12]

-

ATP-Sensitive K+ (KATP) Channels: Racemic bupivacaine inhibits cardiac KATP channels more potently than levobupivacaine, suggesting the R-(+)-enantiomer is the more active blocker.[13]

Data Presentation: Quantitative Effects on KATP Channels

| Parameter | Racemic Bupivacaine | S-(-)-Bupivacaine (Levobupivacaine) | Concentration | Significance | Reference |

| IC50 | 52 µM | 168 µM | N/A | Racemic is more potent | [13] |

Effects on Cardiac Calcium Channels (L-Type)

L-type calcium channels (ICa-L) are responsible for the plateau phase (Phase 2) of the action potential and are fundamental to excitation-contraction coupling.

Key Findings:

-

No Stereoselectivity: Studies investigating the effects of bupivacaine enantiomers on L-type calcium currents have found no significant difference in the intensity of inhibition between the R-(+) and S-(-) forms.[7][14] The negative inotropic effects of bupivacaine are therefore not explained by a stereoselective block of these channels.

Data Presentation: Quantitative Effects on L-Type Calcium Channels

| Parameter | R-(+)-Bupivacaine | S-(-)-Bupivacaine | Concentration | Significance | Reference |

| ICa-L Reduction at 0 mV | 40.2 ± 8.8% | 51.4 ± 3.8% | 10 µM | Not significant | [7] |

Experimental Methodologies

The quantitative data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique.

Experimental Protocol: Whole-Cell Voltage-Clamp

This technique allows for the measurement of ionic currents across the membrane of a single isolated cell while controlling the membrane voltage.

-

Cell Preparation:

-

For native channel studies, ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig).[1][2]

-

For studies on specific human channel isoforms, a stable cell line (e.g., HEK293 or CHO cells) is transfected with the cDNA encoding the channel subunits of interest (e.g., Nav1.5, hERG).[4][11]

-

-

Recording Setup:

-

Cells are placed in a recording chamber on an inverted microscope and superfused with an external physiological solution.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution mimicking the cell's cytosol, is pressed against the cell membrane.

-

-

Whole-Cell Configuration:

-

A gentle suction is applied to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane.

-

A further pulse of suction ruptures the membrane patch under the pipette, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm.

-

-

Voltage Clamp and Data Acquisition:

-

A voltage-clamp amplifier is used to hold the cell's membrane potential at a desired level (holding potential) and to apply specific voltage command protocols (voltage steps or ramps).

-

The amplifier measures the current required to maintain this voltage, which is equal and opposite to the ionic current flowing through the cell's channels.

-

-

Drug Application:

-

Bupivacaine enantiomers are dissolved in the external solution and applied to the cell via a rapid perfusion system.

-

-

Voltage Protocols for State-Dependent Block:

-

Tonic Block: Current is measured from the first depolarizing pulse after drug equilibration, with the cell held at a negative potential (e.g., -120 mV) where most channels are in the resting state.

-

Use-Dependent Block: The cell is stimulated with a train of depolarizing pulses at a high frequency (e.g., 2.5 Hz) to assess the cumulative block during repeated channel activation.[1]

-

Inactivated-State Block: A long depolarizing prepulse (e.g., 5 seconds at 0 mV) is used to accumulate channels in the inactivated state before a brief test pulse measures the remaining available current.[1][3]

-

Recovery from Block: A two-pulse protocol is used, where the time interval between a conditioning pulse (to induce block) and a test pulse is varied to measure the time course of drug dissociation.

-

Mandatory Visualizations

Diagram 1: Experimental Workflow

Caption: Workflow for a whole-cell patch-clamp experiment.

Diagram 2: Mechanism of Stereospecific Bupivacaine Block

Caption: R-(+)-Bupivacaine shows higher affinity for the inactivated Na+ channel state.

Diagram 3: Pathophysiological Cascade of Bupivacaine Cardiotoxicity

Caption: Pathophysiological cascade leading to R-(+)-bupivacaine-induced arrhythmias.

Conclusion and Implications for Drug Development

The evidence overwhelmingly indicates that the cardiotoxicity of racemic bupivacaine is stereospecific and driven primarily by the R-(+)-enantiomer. The molecular basis for this is its significantly higher affinity for the inactivated state of cardiac Nav1.5 channels, leading to a more profound depression of cardiac conduction.[1][2][3][12] While S-(-)-bupivacaine is a more potent blocker of hERG K+ channels, the clinical manifestation of acute bupivacaine toxicity is dominated by the sodium channel-mediated conduction block.[4][5] The lack of stereoselectivity at the L-type calcium channel further isolates the sodium channel interaction as the key differentiating factor.[7]

These findings provide a clear mechanistic rationale for the improved safety profile of S-(-)-bupivacaine (levobupivacaine) and ropivacaine. This body of research serves as a cornerstone example for the pharmaceutical industry, highlighting that the stereochemical properties of a drug can be a critical determinant of its therapeutic index. For drug development professionals, this underscores the necessity of evaluating individual enantiomers early in the discovery and development process to optimize efficacy while minimizing off-target toxicities.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Stereoselective block of cardiac sodium channels by bupivacaine in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Is comparative cardiotoxicity of S(-) and R(+) bupivacaine related to enantiomer-selective inhibition of L-type Ca(2+) channels? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Mechanisms of the cardiac toxicity of bupivacaine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rapm.bmj.com [rapm.bmj.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Block of human heart hH1 sodium channels by the enantiomers of bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of (R)-(+)-Bupivacaine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of (R)-(+)-Bupivacaine hydrochloride for research purposes. The document outlines the prevalent synthetic pathway, including detailed experimental protocols, and methods for purification and chiral analysis. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

Bupivacaine, a widely used local anesthetic of the amino-amide class, possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Bupivacaine and (S)-(-)-Bupivacaine. Research has indicated that the R-enantiomer exhibits greater cardiotoxicity[1]. Consequently, the synthesis of enantiomerically pure this compound is crucial for toxicological studies and as a reference standard in the development and quality control of its safer counterpart, Levobupivacaine (the (S)-enantiomer).

This guide focuses on a common and effective method for obtaining this compound, which involves the chiral resolution of a key intermediate followed by N-alkylation and salt formation.

Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process starting from racemic 2',6'-pipecoloxylidide (PPX). The core of this synthesis lies in the effective separation of the desired (R)-enantiomer of the PPX intermediate.

The overall synthetic scheme is as follows:

-

Chiral Resolution of (±)-2',6'-Pipecoloxylidide: The racemic mixture of 2',6'-pipecoloxylidide is resolved using a chiral resolving agent, O,O'-Dibenzoyl-D-tartaric acid, to selectively precipitate the diastereomeric salt of the (R)-enantiomer.

-

N-Alkylation of (R)-2',6'-Pipecoloxylidide: The isolated (R)-PPX is then N-alkylated using 1-bromobutane to introduce the butyl group onto the piperidine nitrogen, forming (R)-(+)-Bupivacaine free base.

-

Formation of this compound: The final step involves the reaction of the (R)-(+)-Bupivacaine free base with hydrochloric acid to yield the hydrochloride salt, which is then purified by recrystallization.

Below is a diagram illustrating the synthesis pathway.

Caption: Synthesis Pathway of this compound.

Experimental Protocols

Chiral Resolution of (±)-2',6'-Pipecoloxylidide

This protocol describes the separation of the (R)-enantiomer from a racemic mixture of 2',6'-pipecoloxylidide.

Materials:

-

(±)-2',6'-Pipecoloxylidide (PPX)

-

O,O'-Dibenzoyl-D-tartaric acid

-

Acetone

-

Deionized Water

-

Dilute Sodium Hydroxide Solution

Procedure:

-

Dissolve racemic 2',6'-pipecoloxylidide in boiling acetone.

-

In a separate flask, dissolve an equimolar amount of O,O'-Dibenzoyl-D-tartaric acid in boiling acetone.

-

Add the tartaric acid solution to the PPX solution. A precipitate of the diastereomeric salt of the dextrorotatory isomer will form.

-

Allow the mixture to cool to room temperature and then filter to isolate the acetone-insoluble salt of (R)-2',6'-pipecoloxylidide.

-

The filtrate, containing the levorotatory isomer, can be processed separately if desired.

-

To obtain the free base, treat the isolated salt with a dilute aqueous solution of sodium hydroxide.

-

Extract the liberated (R)-2',6'-pipecoloxylidide free base with a suitable organic solvent, such as diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2',6'-pipecoloxylidide.

N-Alkylation of (R)-2',6'-Pipecoloxylidide

This step introduces the butyl group to form (R)-(+)-Bupivacaine.

Materials:

-

(R)-2',6'-Pipecoloxylidide

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the dried (R)-2',6'-pipecoloxylidide in DMF.

-

Add an excess of anhydrous potassium carbonate to the solution to act as a base.

-

Add 1.2 to 1.5 molar equivalents of 1-bromobutane dropwise at room temperature.

-

Heat the reaction mixture to approximately 80°C and maintain for 12 hours with stirring[2].

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-(+)-Bupivacaine free base.

Formation and Purification of this compound

The final step involves converting the free base to its hydrochloride salt and subsequent purification.

Materials:

-

Crude (R)-(+)-Bupivacaine free base

-

Isopropanol

-

Concentrated Hydrochloric Acid (or HCl in isopropanol)

-

Acetone

Procedure:

-

Dissolve the crude (R)-(+)-Bupivacaine free base in isopropanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in isopropanol while stirring.

-

The this compound will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize crystallization.

-

Collect the crystals by filtration and wash with cold isopropanol or acetone.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an acetone/water mixture.

-

Dry the purified crystals under vacuum to obtain this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Yields

| Step | Product | Typical Yield | Reference |

| Chiral Resolution & Hydrolysis | (R)-2',6'-Pipecoloxylidide | ~40-45% (from racemic PPX) | General Literature |

| N-Alkylation | (R)-(+)-Bupivacaine (free base) | ~80-90% | [2] |

| Salt Formation & Purification | (R)-(+)-Bupivacaine HCl | >90% | General Literature |

| Overall Yield | (R)-(+)-Bupivacaine HCl | ~29-36% | Calculated |

Table 2: Physicochemical and Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₉ClN₂O | [3] |

| Molecular Weight | 324.9 g/mol | [3] |

| Melting Point | 247-250 °C | |

| Specific Optical Rotation [α]²⁵_D | +12° (c=2, H₂O) | |

| Enantiomeric Purity (ee) | >99% | [1] |

Purification and Analysis Workflow

The overall workflow for the purification and analysis of this compound is depicted below.

Caption: Purification and Analysis Workflow.

Chiral Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of this compound.

Table 3: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane:Ethanol (99:1, v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | Ambient |

| Expected Retention Times | (S)-Bupivacaine: ~16.9 min, (R)-Bupivacaine: ~18.6 min |

Note: These parameters are illustrative and may require optimization based on the specific column and HPLC system used.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research applications. The described methods, when executed with care, can yield a product of high enantiomeric purity suitable for a range of scientific investigations. Adherence to standard laboratory safety practices is paramount during all experimental procedures. The analytical methods outlined are essential for verifying the identity and purity of the final compound.

References

- 1. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN105418489A - Synthesis method of bupivacaine - Google Patents [patents.google.com]

- 3. 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2R)- | C18H29ClN2O | CID 117964 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Models for Studying the Effects of (R)-(+)-Bupivacaine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro models utilized to investigate the cellular effects of (R)-(+)-Bupivacaine hydrochloride, a widely used local anesthetic. This document summarizes key quantitative data, details common experimental protocols, and visualizes the known signaling pathways affected by bupivacaine, offering a valuable resource for researchers in pharmacology, toxicology, and drug development.

Introduction to In Vitro Models for Bupivacaine Research

This compound's therapeutic efficacy as a long-acting local anesthetic is well-established. However, its potential for dose-dependent toxicity, particularly cardiotoxicity and neurotoxicity, necessitates a thorough understanding of its mechanisms of action at the cellular level.[1][2] In vitro models provide a controlled environment to dissect these mechanisms, offering insights into dose-response relationships, cellular targets, and underlying signaling pathways. These models are crucial for screening potential therapeutic interventions and for the development of safer anesthetic agents. A variety of cell types are employed to model the different systemic effects of bupivacaine, including cardiomyocytes, neuronal cell lines, chondrocytes, and cancer cell lines.[3][4][5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on the effects of bupivacaine on different cell types. These tables provide a comparative overview of the cytotoxic and mechanistic effects of the drug.

Table 1: Neurotoxicity of Bupivacaine in SH-SY5Y Neuroblastoma Cells

| Endpoint | Bupivacaine Concentration | Exposure Time | Result | Reference |

| Cell Viability (MTT Assay) | 0.1 mM | 24 h | 58 ± 5% viability | [5] |

| 0.5 mM | 24 h | 47 ± 6% viability | [5] | |

| 0.75 mM | 24 h | 39 ± 5% viability | [5] | |

| 1 mM | 24 h | 27 ± 4% viability | [5] | |

| 2 mM | 24 h | 15 ± 3% viability | [5] | |

| 5 mM | 24 h | 5 ± 2% viability | [5] | |

| 10 mM | 24 h | 2 ± 1% viability | [5] | |

| LDH Release | 1 mM | 24 h | Significant increase in LDH release | [4][7] |

| Intracellular Ca2+ ([Ca2+]i) | 1 mM | 24 h | [Ca2+]i increased to 657 ± 29 nM | [5][7] |

| Apoptosis Rate (Flow Cytometry) | 1 mM | 24 h | Apoptosis rate of 41.6 ± 2.3% | [4] |

Table 2: Chondrotoxicity of Bupivacaine

| Cell Type | Bupivacaine Concentration | Exposure Time | Result | Reference |

| Bovine Articular Chondrocytes | 0.125% | Up to 60 min | Viability similar to saline control | [2][8] |

| 0.25% | 15 min | Viability reduced to 41% of saline control after 7 days | [2] | |

| 0.5% | 30 min | >95% cellular death | [2] | |

| Canine Articular Chondrocytes | 0.062% | 24 h | Chondrotoxic effects observed | [9] |

| 0.125% | 1 h | Viability reduced to 40 ± 8.72% | [10] | |

| 0.25% | 1 h | Viability reduced to 10.67 ± 2.52% | [10] |

Table 3: Cardiotoxicity of Bupivacaine

| Cell Type | Bupivacaine Concentration | Endpoint | Result | Reference |

| Guinea Pig Ventricular Myocytes | 10 µM (R-bupivacaine) | Sodium Current (INa) Inhibition | 72 ± 2% inhibition during long depolarization | [11] |

| Neonatal Rat Ventricular Cells | 10 µM | L-type Ca2+ Current | Significant inhibition | [12] |

| 100 µM | L-type Ca2+ Current | Significant inhibition | [12] | |

| 1 mM | L-type Ca2+ Current | Significant inhibition | [12] | |

| Human Stem Cell-derived Cardiomyocytes | Clinically relevant concentrations | Calcium Dynamics | More severe dysregulation compared to ropivacaine | [6] |

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the in vitro effects of bupivacaine.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 5x10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[13]

-

Drug Treatment: Expose cells to various concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle-only control group.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group.

Cytotoxicity Assessment (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with bupivacaine in a 96-well plate as described for the MTT assay.

-

Controls: Include a "low control" (spontaneous LDH release from untreated cells) and a "high control" (maximum LDH release, typically induced by a lysis buffer like Triton X-100).[14]

-

Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[14]

-

Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[15]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

-

Stop Reaction: Add 50 µL of the stop solution to each well.[15]

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

-

Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release.

Apoptosis Assessment (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Collection: After treatment with bupivacaine, collect both adherent and suspension cells. Centrifuge at a low speed.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Ion Channel Analysis (Patch-Clamp Technique)

The patch-clamp technique is used to measure ion currents across the cell membrane, providing direct evidence of ion channel blockade.

Protocol:

-

Cell Preparation: Isolate single cells (e.g., cardiomyocytes, neurons) suitable for patch-clamping.

-

Electrode Placement: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

Configuration: The whole-cell configuration is commonly used to measure total ion currents. This is achieved by applying a brief suction to rupture the membrane patch under the pipette tip.

-

Voltage Clamp: The membrane potential is clamped at a specific voltage, and the current required to maintain this voltage is measured.

-

Drug Application: this compound is applied to the cell via the perfusion system at various concentrations.

-

Data Acquisition: Record the changes in ion currents (e.g., sodium, calcium currents) before, during, and after drug application.

-

Data Analysis: Analyze the data to determine the extent of channel blockade, voltage-dependence, and kinetics of the block.[11]

Signaling Pathways and Visualizations

Bupivacaine has been shown to modulate several key signaling pathways, contributing to its therapeutic and toxic effects.

Akt/mTOR Signaling Pathway in Cancer Cells

In non-small cell lung cancer (NSCLC) cells, bupivacaine has been shown to inhibit the Akt/mTOR signaling pathway, leading to the induction of autophagy and subsequent anti-tumor effects.[1]

Caption: Bupivacaine-induced inhibition of the Akt/mTOR pathway.

T-Type Calcium Channel Signaling in Neuronal Cells

In SH-SY5Y neuroblastoma cells, bupivacaine-induced neurotoxicity is mediated, at least in part, through the involvement of T-type calcium channels, leading to an increase in intracellular calcium and subsequent apoptosis.[3][4][5]

Caption: Bupivacaine's effect on T-type calcium channel signaling.

Experimental Workflow for In Vitro Toxicity Screening

The following diagram illustrates a typical workflow for screening the in vitro toxicity of bupivacaine.

Caption: A typical workflow for in vitro bupivacaine toxicity testing.

Conclusion

In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms underlying the effects of this compound. The data and protocols presented in this guide highlight the multifaceted nature of bupivacaine's interactions with various cell types and signaling pathways. By providing a centralized resource of quantitative data, detailed experimental methodologies, and visual representations of molecular pathways, this guide aims to facilitate further research into the pharmacology and toxicology of bupivacaine, ultimately contributing to the development of safer and more effective local anesthetics.

References

- 1. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in vitro effects of bupivacaine on articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxicity induced by bupivacaine via T-type calcium channels in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]

- 6. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells | PLOS One [journals.plos.org]

- 8. The in vitro effects of bupivacaine on articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmap.jp [researchmap.jp]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. The anesthetic bupivacaine induces cardiotoxicity by targeting L-type voltage-dependent calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fivephoton.com [fivephoton.com]

- 14. takarabio.com [takarabio.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Animal Models of Neuropathic Pain for Efficacy Studies of (R)-(+)-Bupivacaine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Preclinical evaluation of analgesic compounds relies on robust animal models that mimic the human condition. This technical guide provides a comprehensive overview of established rodent models of neuropathic pain, specifically the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models, which are suitable for assessing the efficacy of local anesthetics. While this guide focuses on the application of these models for efficacy studies of bupivacaine, it is important to note a significant gap in the current scientific literature. There is a conspicuous absence of studies specifically investigating the efficacy of the (R)-(+)-enantiomer of bupivacaine hydrochloride in these neuropathic pain models. The available research predominantly focuses on racemic bupivacaine, levobupivacaine (the S-(-)-enantiomer), or other formulations.

This document details the experimental protocols for inducing these pain models and for the behavioral assessment of pain-related endpoints, namely mechanical allodynia and thermal hyperalgesia. Furthermore, it explores the known signaling pathways implicated in the analgesic action of bupivacaine in the context of neuropathic pain, providing a basis for mechanistic studies. The information presented herein is intended to serve as a foundational resource for researchers designing preclinical studies to investigate novel analgesic therapies, while also highlighting the critical need for research focused on the specific efficacy of (R)-(+)-bupivacaine hydrochloride.

Animal Models of Neuropathic Pain

The selection of an appropriate animal model is paramount for the successful preclinical evaluation of analgesic compounds. The following models are widely used and validated for inducing neuropathic pain states in rodents.

Chronic Constriction Injury (CCI) Model

The CCI model, first described by Bennett and Xie in 1988, involves the loose ligation of the sciatic nerve, leading to the development of pain hypersensitivity.

Experimental Protocol:

-

Anesthesia: Anesthetize the rodent (e.g., Sprague-Dawley rat) using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave and disinfect the lateral aspect of the thigh.

-

Incision: Make a small incision through the skin and biceps femoris muscle to expose the common sciatic nerve.

-

Ligation: Proximal to the sciatic trifurcation, carefully place four loose ligatures (e.g., 4-0 chromic gut suture) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.

-

Closure: Suture the muscle and close the skin incision with wound clips or sutures.

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animal for signs of distress. Pain behaviors typically develop within a few days and can persist for several weeks.

Spared Nerve Injury (SNI) Model

The SNI model, developed by Decosterd and Woolf in 2000, involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state in the territory of the spared sural nerve.

Experimental Protocol:

-

Anesthesia and Surgical Preparation: Follow the same initial steps as for the CCI model.

-

Nerve Exposure: Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Ligation and Transection: Tightly ligate the tibial and common peroneal nerves with a silk suture. Distal to the ligation, transect these two nerves, removing a 2-4 mm segment of the distal nerve stump.

-

Sural Nerve Preservation: Take extreme care to avoid any contact with or stretching of the intact sural nerve.

-

Closure and Post-operative Care: Close the muscle and skin layers and provide appropriate post-operative care.

Assessment of Pain-Related Behaviors

The efficacy of this compound would be assessed by measuring changes in pain thresholds in response to specific stimuli.

Mechanical Allodynia

Mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, is a hallmark of neuropathic pain. It is commonly assessed using von Frey filaments.

Experimental Protocol:

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

-

Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the territory of the injured or spared nerve.

-

Response: A positive response is a brisk withdrawal, flinching, or licking of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

Thermal Hyperalgesia

Thermal hyperalgesia, an increased sensitivity to noxious heat, is another common symptom of neuropathic pain. The Hargreaves test is a standard method for its assessment.

Experimental Protocol:

-

Acclimation: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

-

Measurement: The latency for the animal to withdraw its paw from the heat stimulus is recorded. A cut-off time is set to prevent tissue damage.

-

Testing: Several measurements are taken and averaged for each paw.

Efficacy Data for Bupivacaine in Neuropathic Pain Models

As previously stated, there is a significant lack of published data specifically on the efficacy of This compound in animal models of neuropathic pain. The following table summarizes representative data for general bupivacaine from the available literature to provide a contextual framework. Researchers are strongly encouraged to conduct studies to generate specific data for the (R)-(+)-enantiomer.

| Animal Model | Drug Administration | Pain Assessment | Key Findings |

| Chronic Constriction Injury (CCI) in Rats | Intrathecal Bupivacaine (preventive) | Mechanical Allodynia (von Frey) & Thermal Hyperalgesia (Hargreaves) | Preventive intrathecal bupivacaine attenuated the development of both mechanical allodynia and thermal hyperalgesia.[1] |

| Spared Nerve Injury (SNI) in Rats | Perineural Bupivacaine (preemptive) | Mechanical Allodynia (von Frey) & Cold Allodynia (Acetone) | Preemptive perineural bupivacaine attenuated the maintenance of mechanical and cold allodynia.[2] |

Signaling Pathways and Mechanism of Action

Bupivacaine exerts its analgesic effects through a combination of mechanisms, primarily by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of action potentials, thereby blocking the transmission of pain signals.[3][4] In the context of neuropathic pain, recent research suggests that bupivacaine also modulates neuroinflammatory processes.

Inhibition of Glial Cell Activation

Neuropathic pain is associated with the activation of microglia and astrocytes in the spinal cord. Activated glial cells release pro-inflammatory cytokines and other mediators that contribute to central sensitization and the maintenance of pain states. Studies have shown that bupivacaine can inhibit the activation of both microglia and astrocytes, thereby reducing the production of these inflammatory molecules.[5][6]

Figure 1: Inhibition of Glial Cell Activation by Bupivacaine.

Modulation of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in regulating the expression of genes involved in inflammation. In neuropathic pain states, NF-κB is activated in the spinal cord, leading to the production of pro-inflammatory cytokines. Bupivacaine has been shown to inhibit the activation of the NF-κB pathway, which may contribute to its anti-inflammatory and analgesic effects.[5]

Figure 2: Modulation of the NF-κB Signaling Pathway by Bupivacaine.

Experimental Workflow for Efficacy Studies

A typical experimental workflow for evaluating the efficacy of this compound in a neuropathic pain model is outlined below.

Figure 3: Experimental Workflow for Efficacy Studies.

Conclusion and Future Directions

The Chronic Constriction Injury and Spared Nerve Injury models in rodents are valuable tools for the preclinical assessment of analgesics for neuropathic pain. While the general efficacy of bupivacaine in these models is documented, there is a critical need for studies specifically investigating the (R)-(+)-enantiomer of bupivacaine hydrochloride. Future research should focus on generating robust, quantitative data on the dose-response relationship, duration of action, and potential side effects of this compound in these models. Furthermore, elucidating the specific signaling pathways modulated by this enantiomer will provide a deeper understanding of its mechanism of action and could lead to the development of more targeted and effective treatments for neuropathic pain. This technical guide provides the necessary foundational information for researchers to embark on these crucial investigations.

References

- 1. Focused review: ropivacaine versus bupivacaine for epidural labor analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perineural Administration of Dexmedetomidine in Combination with Bupivacaine Enhances Sensory and Motor Blockade in Sciatic Nerve Block without Inducing Neurotoxicity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jvsmedicscorner.com [jvsmedicscorner.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Glucocorticoids prolong rat sciatic nerve blockade in vivo from bupivacaine microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perineural Dexmedetomidine Added to Ropivacaine Causes a Dose-dependent Increase in the Duration of Thermal Antinociception in Sciatic Nerve Block in Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Scalpel: An In-Depth Technical Guide to the Cellular Cardiotoxicity of (R)-(+)-Bupivacaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Bupivacaine, a potent, long-acting local anesthetic, is widely utilized for regional anesthesia and pain management. However, its clinical application is shadowed by a significant risk of cardiotoxicity, which can lead to severe cardiac arrhythmias and contractile dysfunction, particularly upon accidental intravascular injection. This technical guide provides a comprehensive exploration of the cellular mechanisms underlying (R)-(+)-bupivacaine hydrochloride's cardiotoxic effects. We will delve into its interactions with key cardiac ion channels, its detrimental impact on mitochondrial function, and its disruption of intracellular calcium homeostasis. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the core signaling pathways to facilitate further research and the development of safer local anesthetics.

Core Cardiotoxic Mechanisms at the Cellular Level

The cardiotoxicity of (R)-(+)-bupivacaine is a multifaceted process originating from its interactions with several critical cellular components within cardiomyocytes. The primary mechanisms can be categorized as follows:

-

Ion Channel Blockade: (R)-(+)-Bupivacaine potently blocks cardiac sodium (Na⁺), potassium (K⁺), and to a lesser extent, calcium (Ca²⁺) channels. This interference with the cardiac action potential underlies its pro-arrhythmic effects. The R(+)-enantiomer has been shown to be more cardiotoxic than its S(-)-counterpart (levobupivacaine), a difference attributed to stereoselective interactions with these channels.[1]

-

Mitochondrial Dysfunction: Bupivacaine impairs mitochondrial energy metabolism by uncoupling oxidative phosphorylation and inhibiting the respiratory chain complexes, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[2][3][4]

-

Disruption of Calcium Homeostasis: The drug alters intracellular calcium signaling by affecting calcium release from the sarcoplasmic reticulum and influencing the sensitivity of the contractile apparatus to calcium.[5][6][7]

Quantitative Analysis of (R)-(+)-Bupivacaine's Cellular Effects

The following tables summarize the quantitative data on the effects of bupivacaine and its enantiomers on key cellular targets, providing a basis for comparative analysis.

Table 1: Inhibition of Cardiac Ion Channels by Bupivacaine Enantiomers

| Ion Channel | Enantiomer | IC₅₀ (μM) | Experimental Model | Reference |

| Sodium (Na⁺) Channel (SCN5A) - Inactivated State | Racemic Bupivacaine | 2.18 ± 0.16 | HEK293 cells | [8][9] |

| Ropivacaine | 2.73 ± 0.27 | HEK293 cells | [8][9] | |

| Sodium (Na⁺) Channel (SCN5A) - Open State | Racemic Bupivacaine | 69.5 ± 8.2 | HEK293 cells | [8][9] |

| Ropivacaine | 322.2 ± 29.9 | HEK293 cells | [8][9] | |

| ATP-sensitive Potassium (KATP) Channel | Racemic Bupivacaine | 29 | Rat cardiomyocytes | [10] |

| Small-conductance Calcium-activated Potassium (SK2) Channel | Racemic Bupivacaine | 16.5 | HEK293 cells | [11][12][13] |

| Ropivacaine | 46.5 | HEK293 cells | [11][12][13] | |

| Large-conductance Calcium-activated Potassium (BKCa) Channel | Racemic Bupivacaine | 324 (at +80 mV) | Human umbilical artery smooth muscle cells | [14] |

Table 2: Effects of Bupivacaine on Mitochondrial Respiration in Cardiomyocytes

| Parameter | Bupivacaine Concentration | Effect | Experimental Model | Reference |

| Mitochondrial ATP Synthesis | 3 mM | Complete suppression | Rat heart isolated mitochondria | [3] |

| Mitochondrial Oxygen Consumption | Not specified | Reduced | Neonatal cardiomyocyte cell cultures | [15] |

| Mitochondrial Membrane Potential (ΔΨm) | Not specified | Decrease of ~20 mV | Cell cultures | [4] |

| Respiratory Chain Complex I & III | Not specified | Inhibition | Cell cultures | [2][4] |

Table 3: Effects of Bupivacaine Enantiomers on Intracellular Calcium ([Ca²⁺]i) in Cardiomyocytes

| Parameter | Enantiomer | Concentration | Effect | Experimental Model | Reference |

| Peak [Ca²⁺]i Transient Amplitude | S(-)-Bupivacaine | 10 μM | 155% ± 54% increase | Wistar rat ventricular myocytes | [6][16] |

| R(+)-Bupivacaine | Up to 10 μM | No significant effect | Wistar rat ventricular myocytes | [6][16] | |

| Rate of [Ca²⁺]i Transient Increase | S(-)-Bupivacaine | 10 μM | 194% ± 94% increase | Wistar rat ventricular myocytes | [6][16] |

| R(+)-Bupivacaine | Up to 10 μM | No significant effect | Wistar rat ventricular myocytes | [6][16] | |

| Ca²⁺ Release from Sarcoplasmic Reticulum | Both enantiomers | 5 mM | Induced Ca²⁺ release | Wistar rat skinned ventricular fibers | [6] |

| Ca²⁺ Sensitivity of Contractile System (pCa₅₀) | S(-)-Bupivacaine | 5 mM | Increased from 5.8 to 6.1 | Wistar rat skinned ventricular fibers | [6] |

| R(+)-Bupivacaine | 5 mM | Increased from 5.8 to 6.1 | Wistar rat skinned ventricular fibers | [6] | |

| KCl-evoked [Ca²⁺]i Transients | Racemic Bupivacaine | 50 μM | 69.5% ± 4.5% inhibition | Rat dorsal root ganglion neurons | [17] |

Signaling Pathways in Bupivacaine-Induced Cardiotoxicity

The cellular insults initiated by bupivacaine trigger complex signaling cascades that can culminate in apoptosis. Key pathways involve the generation of reactive oxygen species (ROS) and the activation of stress-related kinases.

Bupivacaine-induced apoptotic signaling pathway.

Experimental Protocols

Detailed methodologies for investigating the cellular cardiotoxicity of (R)-(+)-bupivacaine are provided below.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol is designed to measure the effects of (R)-(+)-bupivacaine on cardiac ion channels in isolated cardiomyocytes.

Experimental workflow for patch-clamp analysis.

Methodology:

-

Cell Preparation: Isolate ventricular myocytes from adult rat or guinea pig hearts via enzymatic digestion with collagenase and protease.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Fabricate borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

-

Obtain a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a potential of -80 mV.

-

Apply specific voltage-clamp protocols to elicit and isolate the ion current of interest (e.g., a step depolarization to -10 mV to activate Na⁺ channels).

-

-

Drug Application: Perfuse the recording chamber with extracellular solution containing varying concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC₅₀ value.

Seahorse XF Analyzer for Mitochondrial Respiration

This protocol outlines the use of the Seahorse XF Analyzer to measure the impact of (R)-(+)-bupivacaine on cardiomyocyte mitochondrial function.

Experimental workflow for Seahorse XF mitochondrial stress test.

Methodology:

-

Cell Culture: Seed isolated cardiomyocytes in a laminin-coated Seahorse XF96 cell culture microplate.